molecular formula C9H15ClO3 B1587517 Methyl 8-chloro-8-oxooctanoate CAS No. 41624-92-4

Methyl 8-chloro-8-oxooctanoate

Cat. No.: B1587517
CAS No.: 41624-92-4
M. Wt: 206.66 g/mol
InChI Key: RKUPOLBFJIEWBZ-UHFFFAOYSA-N
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Description

Methyl 8-chloro-8-oxooctanoate is an organic compound with the molecular formula C₉H₁₅ClO₃. It is also known as methyl suberyl chloride. This compound is characterized by the presence of a chloro group and an oxo group on an octanoate backbone. It is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 8-chloro-8-oxooctanoate can be synthesized through the esterification of 8-chloro-8-oxooctanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound involves the chlorination of octanoic acid followed by esterification. The process is optimized for large-scale production by controlling temperature, pressure, and the concentration of reactants to maximize yield and purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Scientific Research Applications

Chemistry

Methyl 8-chloro-8-oxooctanoate serves as a precursor for synthesizing more complex organic molecules. Its ability to undergo various reactions such as oxidation, reduction, and substitution makes it a crucial building block in organic chemistry.

Biology

In biological research, this compound is utilized in studies involving:

  • Enzyme Inhibition : It acts as an inhibitor for certain enzymes, affecting metabolic pathways. For instance, it has been employed in synthesizing macrocyclic compounds that demonstrate histone deacetylase (HDAC) inhibition, which is relevant for cancer treatment .
  • Cell Proliferation Studies : Its derivatives have shown potential antiproliferative activity against various human cancer cell lines. Research indicates that specific regioisomers derived from this compound exhibit significant growth inhibition against cancer cells such as HeLa and MCF7 .

Medicine

The compound has drawn interest as a potential pharmacological agent due to its structural similarity to biologically active compounds. Its derivatives are being investigated for their roles in cancer therapy, particularly through HDAC inhibition mechanisms that selectively target transformed cells without affecting normal cells .

Case Studies

  • Histone Deacetylase Inhibitors : A study synthesized a compound from azithromycin and this compound that demonstrated enhanced HDAC inhibition compared to existing drugs like SAHA (Suberoylanilide Hydroxamic Acid). The synthesized compound showed selective toxicity towards cancer cells while sparing normal cells .
  • Antiproliferative Activity : Research on derivatives of this compound indicated that certain regioisomers exhibited significant growth inhibition against various human tumor cell lines. These findings suggest potential applications in developing new anticancer therapies .

Mechanism of Action

The mechanism of action of methyl 8-chloro-8-oxooctanoate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

  • Methyl 4-chloro-4-oxobutyrate
  • Methyl 10-chloro-10-oxodecanoate
  • Methyl chlorooxoacetate

Comparison: Methyl 8-chloro-8-oxooctanoate is unique due to its specific chain length and the position of the chloro and oxo groups. This structural uniqueness imparts distinct reactivity and properties compared to similar compounds. For instance, methyl 4-chloro-4-oxobutyrate has a shorter chain, affecting its reactivity and applications .

Biological Activity

Methyl 8-chloro-8-oxooctanoate, also known as methyl suberyl chloride, is a compound with the chemical formula C9H15ClO3\text{C}_9\text{H}_{15}\text{ClO}_3 and a CAS number of 41624-92-4. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, and implications based on existing literature.

This compound is characterized by the following properties:

PropertyValue
Molecular FormulaC9H15ClO3
Molecular Weight194.67 g/mol
Density1.456 g/mL at 25 °C
Refractive Index1.45
Flash Point113 °C (235.4 °F)

This compound is classified as an acyl chloride and ester, which indicates its potential reactivity in various biochemical pathways .

Antiproliferative Effects

Recent studies have investigated the antiproliferative effects of this compound on various cancer cell lines. The compound was tested against HeLa (cervical cancer), MCF7 (breast cancer), and PC3 (prostate cancer) cells. The results indicated that this compound exhibits significant growth inhibition in these cell lines, with varying IC50 values depending on the specific cell type.

Cell LineIC50 (µM)
HeLa24.3
MCF721.4
PC326.6

These findings suggest that this compound may act as a promising candidate for further development as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves modulation of histone deacetylases (HDACs), which play a critical role in regulating gene expression and cellular functions such as apoptosis and differentiation . Inhibition of HDAC activity can lead to increased acetylation of histones, resulting in altered gene expression patterns that promote cell cycle arrest and apoptosis in cancer cells.

Case Studies

A notable case study involved the treatment of human colon cancer cells with this compound, which demonstrated a dose-dependent decrease in cell viability. The study utilized live-cell imaging techniques to monitor changes in cell morphology and proliferation rates over time.

Observations:

  • Cell Morphology : Treated cells exhibited rounded morphology indicative of apoptosis.
  • Proliferation Rates : Significant reduction in proliferation was observed after 72 hours of treatment, with doubling times extending from an initial average of 24 hours to over 75 hours in treated groups.

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing Methyl 8-chloro-8-oxooctanoate?

The synthesis of this compound involves esterification of 8-chloro-8-oxooctanoic acid with methanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Critical parameters include:

  • Reaction Conditions : Refluxing the mixture to ensure complete esterification.
  • Purification : Distillation or recrystallization to isolate the product from unreacted starting materials.
  • Handling Chlorinated Intermediates : Due to the reactivity of the chloro-carbonyl group, anhydrous conditions and inert atmospheres are recommended to avoid hydrolysis .

Q. How is this compound characterized structurally?

Key characterization methods include:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (206.67 g/mol) and molecular formula (C₉H₁₅ClO₃) .
  • NMR Spectroscopy : ¹H and ¹³C NMR identify the ester carbonyl (δ ~170–175 ppm) and chloro-ketone (δ ~200 ppm) groups.
  • Infrared (IR) Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) validate functional groups .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Waste Disposal : Chlorinated byproducts require segregation and disposal via certified hazardous waste services .

Advanced Research Questions

Q. How is this compound utilized in developing histone deacetylase (HDAC) inhibitors?

The compound serves as a precursor for hydroxamic acid derivatives, a class of HDAC inhibitors. Methodology includes:

  • Stepwise Synthesis : Reacting this compound with amines (e.g., 4-aminobenzoic acid) to form amide intermediates, followed by hydroxylamine treatment to convert esters to hydroxamic acids .
  • Biological Testing : Derivatives are screened against HDAC isoforms (e.g., HDAC1, HDAC6) using enzymatic assays and cancer cell lines (e.g., MCF-7) to assess IC₅₀ values .

Q. What role does this compound play in radiopharmaceutical synthesis?

It is critical in synthesizing ¹⁸F-labeled probes for PET imaging. For example:

  • Radiosynthesis of [¹⁸F]SAHA : this compound reacts with ¹⁸F-4-fluoroaniline to form a hydroxamic acid derivative.
  • Optimization : Microwave-assisted reactions (120°C, 5 min) and solid-phase extraction (SPE) improve radiochemical yield (39.5 ± 6.0%) and purity (97.0 ± 4.7%) .
  • In Vivo Studies : PET/CT imaging in xenograft models evaluates tumor uptake and pharmacokinetics .

Q. How do structural modifications of this compound impact biological activity?

  • Chlorine Position : Substitution at the 3-chlorophenyl position (vs. 4-chlorophenyl) alters steric and electronic interactions with HDAC active sites, affecting inhibitory potency .
  • Ester vs. Amide Derivatives : Replacing the methyl ester with hydroxamic acid enhances metal-binding capacity (critical for HDAC inhibition) .
  • Chain Length : Shorter carbon chains reduce bioavailability, while longer chains improve membrane permeability but may increase toxicity .

Properties

IUPAC Name

methyl 8-chloro-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO3/c1-13-9(12)7-5-3-2-4-6-8(10)11/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUPOLBFJIEWBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404577
Record name Methyl 8-chloro-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41624-92-4
Record name Methyl 8-chloro-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 8-chloro-8-oxooctanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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